Dichloroethylsilane

Description

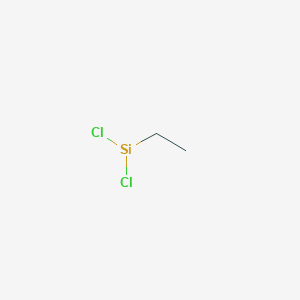

Structure

2D Structure

Properties

InChI |

InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMKUUJQLUQKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883751 | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.45 (Air = 1) | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1789-58-8 | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2TV9F1B6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Dichloroethylsilane

Direct Synthesis from Elemental Silicon Precursors

The direct process, also known as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. mdpi.com This method involves the reaction of an alkyl halide with elemental silicon at elevated temperatures. mdpi.com For the synthesis of ethylchlorosilanes, ethyl chloride is reacted directly with silicon, typically in a fluidized bed reactor. researchgate.netusq.edu.au

The direct synthesis is critically dependent on a catalyst, with copper being essential for the reaction to proceed. wikipedia.org Copper(I) chloride (CuCl) is a commonly used catalyst for the reaction between ethyl chloride and silicon. researchgate.netusq.edu.au The uncatalyzed reaction requires much higher temperatures (above 300°C) for initiation, whereas in the presence of copper, the reaction can start at around 200°C. usq.edu.au

In addition to the primary copper catalyst, various promoters are employed to enhance the reaction rate and, more importantly, to improve the selectivity towards the desired product, such as diethyldichlorosilane. usq.edu.au Studies have investigated the effects of additives mixed with the silicon-copper catalyst powder. nahrainuniv.edu.iq Promoters such as zinc (Zn), zinc chloride (ZnCl₂), and aluminum (Al) have been shown to increase the production of diethyldichlorosilane (DEDCS). nahrainuniv.edu.iqresearchgate.net The selectivity, often indicated by the ratio of diethyldichlorosilane to ethyltrichlorosilane (B93397) (ETCS), is a key performance metric. researchgate.net

Table 1: Catalytic Systems and Promoters in the Direct Synthesis of Ethylchlorosilanes This table summarizes the roles of various catalysts and promoters in the direct reaction of ethyl chloride with silicon.

| Component | Type | Function/Observed Effect | Citation(s) |

|---|---|---|---|

| Copper (as CuCl) | Catalyst | Essential for initiating the reaction at lower temperatures (approx. 200°C). | researchgate.netusq.edu.au |

| Zinc (Zn) | Promoter | Increases the production and selectivity for diethyldichlorosilane (DEDCS). | nahrainuniv.edu.iqresearchgate.net |

| Aluminum (Al) | Co-promoter | Acts as a good co-promoter when added with Zinc to the Si-catalyst mixture. | researchgate.net |

| Zinc Chloride (ZnCl₂) & Calcium Chloride (CaCl₂) | Co-promoters | Act as co-promoters with Aluminum to increase selectivity for ethyldichlorosilane (EDCS) and DEDCS. | researchgate.net |

| Tin (Sn) | Inhibitor | Acts as an inhibitor on the reaction rate. | nahrainuniv.edu.iq |

| Magnesium Oxide (MgO) | Inert | Found to have no significant effect on the reaction rate. | nahrainuniv.edu.iq |

The efficiency and outcome of the direct synthesis are highly sensitive to various process parameters. Studies conducted in fluidized bed reactors have systematically evaluated these influences to identify optimal conditions. researchgate.netusq.edu.au

Key parameters include:

Reaction Temperature: Temperature has a significant effect on both the conversion of ethyl chloride and the yield of the desired silane (B1218182) products. The optimal temperature for maximizing the conversion of ethyl chloride and the yield of diethyldichlorosilane has been identified as 250°C. researchgate.netusq.edu.au

Gas Velocity: The conversion of ethyl chloride increases as the velocity of the reactant gas decreases. researchgate.netusq.edu.au This is due to a longer residence time, allowing for more extensive reaction with the silicon mass.

Contact Mass and Particle Size: The conversion of ethyl chloride also increases with a greater mass of the silicon-catalyst bed and with larger silicon particle diameters within the tested range (50-150 µm). researchgate.netusq.edu.au

Table 2: Effect of Process Parameters on Ethyl Chloride Conversion This interactive table outlines the impact of key operational parameters in a fluidized bed reactor system on the conversion of ethyl chloride.

| Parameter | Direction of Change | Effect on Ethyl Chloride (EtCl) Conversion | Citation(s) |

|---|---|---|---|

| Reaction Temperature | Increase to 250°C | Maximum conversion and yield achieved. | researchgate.netusq.edu.au |

| Reacted Gas Velocity (Ug) | Decrease | Increases conversion. | researchgate.netusq.edu.au |

| Bed Contact Mass (wt) | Increase | Increases conversion. | researchgate.netusq.edu.au |

| Average Particle Diameter (dp) | Increase | Increases conversion. | researchgate.netusq.edu.au |

While the direct process is used extensively, its exact mechanism is complex and not fully elucidated. wikipedia.org However, research has led to several mechanistic postulations. One prominent theory suggests that the process involves surface-bound intermediates. rsc.org For the reaction involving ethylene (B1197577) (which can be formed from the dehydrochlorination of ethyl chloride over the catalyst surface), it is proposed that the silicon-carbon bond formation arises from the reaction of a surface silylene intermediate with the ethylene molecule. usq.edu.aursc.org The activation of the silicon-carbon bond can also be conceptualized through the formation of hypercoordinate silicon species, where the silicon center becomes more susceptible to electrophilic cleavage. nih.gov

Organometallic Approaches (e.g., Grignard Reagent-Mediated Synthesis)

Before the widespread adoption of the direct process, organometallic reagents provided the primary route to organosilanes. wikipedia.org The Grignard reaction, developed by F. Stanley Kipping for this purpose in the early 20th century, was foundational to modern organosilane chemistry. gelest.com This method remains a versatile tool for the laboratory-scale synthesis of specific organosilanes, even if it has been largely supplanted for large-scale industrial production by the more efficient direct process. gelest.com

The Grignard synthesis of ethylchlorosilanes involves the reaction of an ethylmagnesium halide (the Grignard reagent) with a silicon-containing precursor, most commonly a chlorosilane like silicon tetrachloride (SiCl₄). wikipedia.orggelest.com The Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), is typically prepared by reacting an ethyl halide (like ethyl bromide) with magnesium metal in an ether solvent. libretexts.org

The general reaction proceeds as follows: n(CH₃CH₂MgBr) + SiCl₄ → (CH₃CH₂)ₙSiCl₄₋ₙ + n(MgBrCl)

This reaction produces a mixture of ethyltrichlorosilane, dichloroethylsilane, triethylchlorosilane, and tetraethylsilane, depending on the stoichiometry.

Achieving a high yield of a specific product like this compound requires careful optimization of the reaction conditions. The high reactivity of Grignard reagents necessitates precise control, often at low temperatures (e.g., 0°C to -78°C), to manage the reaction and improve selectivity. mt.com

Key optimization strategies include:

Stoichiometry: The molar ratio of the Grignard reagent to the silicon tetrachloride precursor is the most critical factor in determining the product distribution. By carefully controlling this ratio, the degree of ethylation can be guided towards the desired product.

Addition Method: The order of reagent addition significantly influences the outcome. "Normal addition" involves adding the silicon precursor to the Grignard reagent. gelest.com Conversely, "reverse addition," where the Grignard reagent is added to the silane, is often preferred when only partial substitution of the chloro groups is desired, thus favoring the formation of products like this compound. gelest.com

Solvent: Grignard reactions require dry, aprotic solvents, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being essential. libretexts.org The ether molecules coordinate with the magnesium center, stabilizing the Grignard reagent and enhancing its reactivity. libretexts.org

While Grignard reactions are typically performed in batch processes, the principles of controlling stoichiometry, temperature, and addition rates are translatable to continuous systems to improve consistency and throughput. gelest.com

Other Established and Emerging Synthetic Pathways for this compound and Related Hydrochlorosilanes

While the direct process and hydrosilylation represent the dominant industrial methods for the synthesis of organosilanes, a variety of other established and emerging synthetic pathways offer alternative routes to this compound and related hydrochlorosilanes. These methods, though perhaps not as widespread in large-scale production, provide valuable alternatives, particularly for the synthesis of specialized silanes or under specific laboratory conditions.

One notable established alternative involves the chlorination of hydridosilanes. This method is particularly useful for the controlled introduction of chlorine atoms into a silane structure. A patented process describes the reaction of hydridosilanes with hydrogen chloride in the presence of an ether compound. This approach allows for the selective mono- or dichlorination of the silane starting material. For instance, the reaction can be controlled to favor the formation of dichlorinated monosilanes, which minimizes the need for complex separation of products. The bifunctional nature of chlorohydridosilanes, possessing both a reactive chloride ligand and a Si-H bond, makes them valuable intermediates in the synthesis of oligo- and polysiloxanes. google.com

Dehydrogenative coupling of silanes presents another pathway for the formation of silicon-silicon bonds, leading to the synthesis of disilanes and polysilanes. wikipedia.org This reaction, which typically requires a catalyst, involves the elimination of hydrogen gas. wikipedia.org A range of catalysts have been explored for this purpose, including transition metal complexes and even heterogeneous catalysts like magnesium oxide. wikipedia.org While not a direct route to this compound, this methodology is significant for the synthesis of related hydrochlorosilanes and their subsequent conversion into more complex organosilicon compounds.

Emerging synthetic pathways are also continually being developed, offering novel approaches to the formation of carbon-silicon bonds. One such innovative method is silylene insertion. This technique involves the insertion of a silylene, a reactive silicon intermediate, into a carbon-oxygen bond. nih.gov Research has demonstrated the successful insertion of silylenes into the C-O bonds of allylic ethers to form allylic silanes. nih.gov The reaction can be catalyzed by copper or silver salts. nih.gov This method represents a departure from traditional synthetic routes and opens up new possibilities for the targeted synthesis of functionalized organosilanes.

Another area of development is the low-temperature reductive coupling of dichlorosilanes. The use of ultrasound in conjunction with sodium as a reducing agent allows for the synthesis of monomodal polymers with low polydispersity. dtic.mil While this method focuses on the polymerization of dichlorosilanes, it highlights the ongoing research into controlling the reactivity of these precursors to produce materials with specific properties. dtic.mil

The following table provides a comparative overview of these alternative synthetic methodologies:

| Synthetic Pathway | Description | Key Reactants | Catalyst/Conditions | Primary Products |

| Chlorination of Hydridosilanes | Controlled substitution of hydrogen with chlorine atoms on a silicon center. google.com | Hydridosilanes, Hydrogen Chloride | Ether compound | Chlorosilanes, Dichlorosilanes |

| Dehydrogenative Coupling | Formation of Si-Si bonds through the elimination of hydrogen gas. wikipedia.org | Silanes | Transition metal complexes (e.g., nickel, platinum), Metal oxides (e.g., MgO) | Disilanes, Polysilanes |

| Silylene Insertion | Insertion of a silylene intermediate into a C-O bond. nih.gov | Allylic ethers, Silacyclopropane (silylene precursor) | Copper or Silver salts | Allylic silanes |

| Low-Temperature Reductive Coupling | Polymerization of dichlorosilanes using a reducing agent at low temperatures. dtic.mil | Dichlorosilanes, Sodium | Ultrasound | Polysilanes |

Elucidation of Reaction Mechanisms Involving Dichloroethylsilane

Fundamental Reactivity of the Silicon-Chlorine and Silicon-Hydrogen Bonds in Dichloroethylsilane

The chemical behavior of this compound is largely dictated by the reactivity of its silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds. The silicon atom is more electropositive than both chlorine and hydrogen, leading to polarized bonds (Siδ+-Clδ- and Siδ+-Hδ-) gelest.comgelest.com. This polarity makes the silicon atom susceptible to nucleophilic attack, a characteristic feature of organosilicon chemistry gelest.comlkouniv.ac.in.

The Si-Cl bonds in chlorosilanes like this compound are highly reactive towards nucleophiles. Nucleophilic substitution at the silicon center is generally more facile compared to substitution at a carbon atom gelest.comlkouniv.ac.in. This reactivity is fundamental to many reactions, including hydrolysis and reactions with other protic reagents gelest.compowerchemical.com. The ease of cleavage of the Si-Cl bond is influenced by the nature of other substituents on the silicon atom, with more electronegative groups increasing the partial positive charge on silicon and enhancing reactivity towards nucleophiles open.ac.uk.

The Si-H bond, while often depicted with hydrogen having a partial negative charge (Siδ+-Hδ-), can participate in various reactions. It can act as a source of hydride in reduction reactions under certain conditions gelest.com. More significantly, the Si-H bond is a key functional group in hydrosilylation reactions, where it adds across unsaturated bonds gelest.comgelest.comlibretexts.org. The reactivity of the Si-H bond can also be influenced by steric and electronic factors of the substituents on silicon open.ac.uktandfonline.comnih.gov.

Hydrolysis and Condensation Reaction Pathways

The hydrolysis and condensation of chlorosilanes, including this compound, are fundamental reactions for the formation of siloxane bonds (Si-O-Si) and the synthesis of silicones and polysiloxanes gelest.comsemi.ac.cnfiveable.meunm.eduresearchgate.netgelest.com. Hydrolysis involves the reaction of the Si-Cl bond with water, replacing the chlorine atom with a hydroxyl (silanol) group (Si-OH) gelest.comsemi.ac.cnfiveable.meresearchgate.net. The resulting silanol-containing molecules can then undergo condensation reactions, either with other silanol (B1196071) groups (forming Si-O-Si bonds and releasing water) or with remaining Si-Cl bonds (forming Si-O-Si bonds and releasing HCl) fiveable.meunm.eduresearchgate.netuni-saarland.de.

The mechanisms of hydrolysis and condensation can be influenced by the reaction conditions, such as pH and the presence of catalysts tandfonline.comnih.govunm.eduelsevier.es. In acidic media, protonation of oxygen atoms (in Si-OR or Si-OH groups) can make the silicon atom more electrophilic, facilitating nucleophilic attack by water or silanols nih.govunm.edu. In alkaline media, nucleophilic attack by hydroxide (B78521) or deprotonated silanolate anions on the silicon atom is common nih.govunm.edu. These reactions typically proceed via a pentacoordinate (or hexacoordinate) silicon intermediate or transition state tandfonline.comnih.gov.

Formation of Oligoethyl(hydro)cyclosiloxanes and Related Siloxanes

The hydrolysis and condensation of dichloro(ethyl)silane (B8733021) (EtSi(H)Cl₂) can lead to the formation of cyclic and linear siloxane structures. Specifically, oligoethyl(hydro)cyclo-siloxanes with the general formula (EtSi(H)O)n, where n ranges from 3 to 8, have been observed as major products under certain reaction conditions, such as the reaction of EtSi(H)Cl₂ with DMSO in non-polar or low-polar solvents like toluene (B28343) or chloroform (B151607) researchgate.netresearchgate.netmolaid.com. These cyclic structures consist of repeating ethyl(hydro)siloxy units linked by siloxane bonds.

In addition to cyclic products, linear siloxanes can also be formed. For instance, in the reaction of EtSi(H)Cl₂ with DMSO in excess diethyl ether, linear α,ω-diethoxyoligoethyl(hydro)siloxanes (EtO(EtSi(H)O)nEt, n = 2–7) were found to be the major products researchgate.netresearchgate.net. The distribution and type of siloxane products (cyclic versus linear) are significantly influenced by the reaction conditions, including the solvent system used researchgate.netresearchgate.net.

Proposed Intermediates in Siloxane Formation (e.g., Silanones)

While the formation of siloxane bonds primarily occurs through the condensation of silanol groups, transient intermediates have been proposed in some reaction pathways. Silanones, species containing a silicon-oxygen double bond (Si=O), are considered as potential, albeit highly reactive and short-lived, intermediates in the formation of siloxanes from chlorosilanes and alkoxysilanes researchgate.netresearchgate.netpsu.eduopen.ac.uk.

In the context of dichloro(ethyl)silane reactions, particularly with reagents like DMSO, the formation of ethyl(hydro)silanones and chloro(ethyl)silanones has been suggested as plausible intermediates leading to the observed siloxane products researchgate.netresearchgate.net. Although silanones are generally not stable under typical reaction conditions and have not been unequivocally proven in solution at room temperature, their transient existence is supported by the nature of the products formed in certain reactions psu.eduopen.ac.uk. The proposed mechanism involving silanone intermediates provides an explanation for the rearrangement and formation of various cyclic and linear siloxanes researchgate.netresearchgate.net.

Influence of Solvent Systems on Reaction Outcomes

The solvent system plays a critical role in the hydrolysis and condensation of chlorosilanes and the subsequent formation of siloxane structures. The polarity and protic or aprotic nature of the solvent can influence the reaction rates, mechanisms, and the distribution of products tandfonline.comelsevier.esmdpi.com.

Studies on the reaction of dichloro(ethyl)silane with DMSO in different solvents demonstrate this influence clearly. In non-polar and low-polar solvents like toluene and chloroform, the reaction primarily yields oligoethyl(hydro)cyclo-siloxanes researchgate.netresearchgate.net. In contrast, using acetonitrile (B52724) (MeCN) as the solvent results in a mixture of oligoethyl(hydro)cyclosiloxanes and cyclic monochlorinated siloxanes researchgate.netresearchgate.net. Furthermore, in excess diethyl ether, the major products are linear α,ω-diethoxyoligoethyl(hydro)siloxanes researchgate.netresearchgate.net.

The solvent can affect the solubility of reactants and intermediates, influence the stability of transition states, and participate in hydrogen bonding, all of which impact the hydrolysis and condensation pathways tandfonline.comelsevier.esmdpi.com. The presence of water, either intentionally added or present as a trace impurity, is also crucial for hydrolysis to occur semi.ac.cngelest.com. The amount of water available can determine the degree of polymerization and the molecular weight distribution of the resulting polysiloxanes fiveable.megelest.com.

This compound in Catalytic Transformations

This compound, with its reactive Si-H bond, is a relevant substrate in various catalytic transformations, particularly in the field of hydrosilylation libretexts.orgchemistry-chemists.comepfl.chnih.govresearchgate.netmdpi.com. Catalytic reactions involving this compound allow for the selective formation of new silicon-carbon bonds and the synthesis of functionalized organosilicon compounds.

Hydrosilylation Mechanisms Catalyzed by Transition Metal Complexes

Hydrosilylation is a widely used catalytic reaction that involves the addition of an Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond, or a carbon-oxygen or carbon-nitrogen double bond libretexts.orgnih.govmdpi.com. Transition metal complexes are commonly employed as catalysts for this transformation libretexts.orgepfl.chnih.govresearchgate.netmdpi.com.

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism libretexts.orgresearchgate.netmdpi.com. This mechanism typically involves several key steps:

Oxidative Addition: The Si-H bond of the silane (B1218182) (e.g., this compound) undergoes oxidative addition to the low-valent transition metal catalyst, forming a metal-silyl-hydride intermediate. libretexts.orgmdpi.com

Alkene Coordination: The alkene substrate coordinates to the metal center. libretexts.orgmdpi.com

Migratory Insertion: The coordinated alkene inserts into either the metal-hydride bond or the metal-silyl bond, forming a metal-alkyl or metal-silyl-alkyl intermediate, respectively. libretexts.orgnih.govmdpi.com

Reductive Elimination: Reductive elimination of the alkylsilane product from the metal center regenerates the active catalyst. libretexts.orgmdpi.com

A modified Chalk-Harrod mechanism has also been proposed, particularly for certain catalyst systems, where the alkene insertion occurs into the metal-silyl bond libretexts.orgresearchgate.net.

Stereochemical and Regiochemical Aspects of Addition Reactions

The addition of a silane like this compound to an unsymmetrical alkene can potentially lead to different constitutional isomers (regioisomers) and stereoisomers. Regioselectivity in addition reactions refers to the preference for the formation of one constitutional isomer over others. masterorganicchemistry.comlibretexts.org Stereoselectivity refers to the preference for the formation of one stereoisomer (e.g., syn or anti addition) over others. masterorganicchemistry.comlibretexts.org

In the context of addition reactions to carbon-carbon multiple bonds, the regiochemical outcome is often governed by factors that stabilize the intermediate species formed during the reaction. For electrophilic additions, Markovnikov's rule is a well-known empirical rule that predicts the regioselectivity based on the stability of carbocation intermediates, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. libretexts.org However, hydrosilylation typically proceeds via different mechanisms, often involving catalytic cycles with transition metals. The regiochemistry in hydrosilylation can be influenced by the catalyst, the structure of the alkene, and steric and electronic factors.

Stereochemistry in addition reactions is determined by the relative orientation of the added groups with respect to the original double or triple bond. masterorganicchemistry.comlibretexts.org Addition can occur from the same face of the multiple bond (syn addition) or from opposite faces (anti addition). masterorganicchemistry.comlibretexts.org The stereochemical outcome is highly dependent on the reaction mechanism. For instance, some mechanisms involve cyclic intermediates that can dictate anti addition, while others may lead to syn addition or a mixture of stereoisomers. libretexts.orgdalalinstitute.com

While the general principles of regiochemistry and stereochemistry in addition reactions are well-established masterorganicchemistry.comlibretexts.org, the specific details for this compound in various addition reactions depend on the particular reaction conditions, the nature of the unsaturated substrate, and the catalyst employed. Detailed studies are required to elucidate the precise stereochemical and regiochemical outcomes for specific transformations involving this compound as a hydrosilylation agent.

This compound as a Catalyst in Organic Synthesis (e.g., Acylation Reactions)

Beyond its role as a reactant in hydrosilylation, this compound has been explored for its catalytic properties in organic synthesis. One area where silicon compounds, including dichloro(ethyl)silane, have shown catalytic activity is in acylation reactions. ucj.org.ua

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group into a molecule. utrgv.edu This reaction is widely used for the synthesis of esters, amides, and other acyl derivatives. utrgv.edu While traditional acylation methods often employ stoichiometric reagents, the development of catalytic methods is desirable for efficiency and reduced waste.

Research has demonstrated that certain silicon(IV) compounds, including dichloro(ethyl)silane, can act as active catalysts in the acylation of amines with carboxylic acids. ucj.org.ua For example, dichloro(ethyl)silane has been shown to catalyze the acylation of aniline (B41778) with various hydroxynaphthoic acids under mild conditions, yielding the corresponding anilides in high yields. ucj.org.ua

The catalytic activity of dichloro(ethyl)silane in these acylation reactions is noteworthy, particularly its effectiveness at low catalyst loadings (e.g., 2 mole % relative to the carboxylic acid). ucj.org.ua This is significantly less than the amounts typically required when similar compounds are used as conventional condensing agents. ucj.org.ua The mechanism of catalysis by silicon(IV) compounds in acylation reactions is an area of ongoing investigation, but it is suggested to involve activation of the carboxylic acid component, facilitating the nucleophilic attack by the amine. ucj.org.ua

The use of this compound as a catalyst in acylation reactions provides a valuable alternative to other catalytic systems, such as those based on titanium(IV) compounds, and contributes to the development of more universal methods for the synthesis of carboxylic acid anilides. ucj.org.ua

Explorations of Novel Reaction Pathways and Intermediates

Research into the chemistry of this compound extends to the exploration of novel reaction pathways and the identification of transient intermediates. Understanding these aspects is crucial for developing new synthetic methodologies and gaining deeper insights into the reactivity of organosilicon compounds.

Studies have investigated the reactions of dichloro(ethyl)silane with various reagents under different conditions, revealing unexpected transformations and the potential involvement of reactive intermediates. For instance, the reaction of dichloro(ethyl)silane with dimethyl sulfoxide (B87167) (DMSO) has been shown to yield different products depending on the solvent used. researchgate.net In non-polar and low-polar solvents like toluene and chloroform, the major products are oligoethyl(hydro)cyclosiloxanes. researchgate.net However, in acetonitrile, cyclic monochlorinated siloxanes are also formed alongside the cyclosiloxanes. researchgate.net

The proposed mechanisms for these reactions often involve the formation of reactive intermediates. In the case of the reaction with DMSO, plausible intermediates include ethyl(hydro)- and chloro(ethyl)silanones. researchgate.net Silanones, which are silicon analogues of ketones featuring a Si=O double bond, are highly reactive species that are typically observed only transiently or trapped. researchgate.net Their proposed involvement in the reactions of this compound highlights potential pathways for the formation of siloxane products.

Another area of exploration involves the direct synthesis of organodichlorosilanes, including this compound, from metallic silicon, hydrogen chloride, and alkenes. rsc.orgkeio.ac.jp This process, often catalyzed by copper compounds, is believed to involve the formation of surface silylene intermediates that subsequently react with the alkene. rsc.orgkeio.ac.jp Silylenes, silicon analogues of carbenes, are highly reactive species with a divalent silicon atom. researchgate.net Their role as intermediates in the direct synthesis provides insight into the mechanism of silicon-carbon bond formation in this important industrial process. rsc.orgkeio.ac.jp

Computational and Theoretical Investigations of Dichloroethylsilane

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, with Density Functional Theory (DFT) at the forefront, are fundamental to understanding the intrinsic properties of molecules like dichloroethylsilane. DFT is a computational method used to investigate the electronic structure of many-body systems by mapping the complex multi-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. nih.govrsc.orgarxiv.org This approach allows for the calculation of various molecular properties, including geometries, energies, and electronic distribution, with a favorable balance between accuracy and computational cost.

Electronic Structure Analysis of this compound and Transient Species

Electronic structure analysis reveals the distribution of electrons within a molecule, which dictates its reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the use of methods like Natural Bond Orbital (NBO) analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wave function into localized bond orbitals (donors) and anti-bond orbitals (acceptors). wikipedia.orgwisc.edu This method allows for the quantification of bond polarity, hybridization, and delocalization effects arising from orbital interactions. researchgate.net An NBO analysis of this compound would detail the charge distribution, identifying the electrophilic silicon center and the nature of the Si-C, Si-H, and Si-Cl bonds. The analysis reveals donor-acceptor interactions, such as those between lone pairs on the chlorine atoms and the anti-bonding orbitals of adjacent silicon bonds, which stabilize the molecule.

Table 1: Illustrative Frontier Molecular Orbital (FMO) and Reactivity Descriptor Data from DFT Calculations for a Generic Chlorosilane Analog

| Parameter | Description | Illustrative Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.216 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.043 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.173 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 0.0865 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.1295 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.0969 |

| Note: This table presents hypothetical but representative values for a chlorosilane molecule based on general principles of DFT calculations to illustrate the types of data generated. irjweb.comyoutube.com Actual values for this compound would require specific calculations. |

Energetics and Transition State Characterization of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. rsc.org Transition State Theory (TST) is used in conjunction with calculated energies to estimate reaction rate constants. iastate.eduiastate.edu

For this compound, important reactions include hydrolysis, pyrolysis, and disproportionation. DFT calculations can elucidate the mechanisms of these processes by identifying the lowest-energy pathways and calculating the activation energy barriers.

Hydrolysis: Chlorosilanes react readily with water. noaa.gov Computational studies on hydrolysis mechanisms reveal the role of water molecules in assisting the reaction, either as a nucleophile or as a proton-transfer agent. github.io The calculated energy barriers for hydrolysis of related compounds are typically in the range of 0.40-0.87 eV. researchgate.net

Pyrolysis: Thermal decomposition of chlorosilanes is a key process in chemical vapor deposition (CVD). Studies on compounds like dichlorosilane (B8785471) and trichlorosilane (B8805176) have identified competing decomposition pathways, such as the 1,2-H₂ elimination or the 1,1-HCl elimination. acs.org For dichlorosilane (SiCl₂H₂), the calculated barrier for H₂ elimination is 77.2 kcal/mol, while the barrier for HCl elimination to form SiClH is 74.8 kcal/mol. acs.org A similar investigation for this compound would clarify its thermal stability and primary decomposition products.

Disproportionation: In the presence of catalysts, chlorosilanes can undergo disproportionation reactions. For instance, two molecules of dichlorosilane can react to form chlorosilane and trichlorosilane. Computational studies on these complex reaction networks, which often involve ionic intermediates, help to identify the most favorable pathways by calculating the energy barriers for each step. researchgate.net

Table 2: Illustrative Calculated Activation Barriers for Thermal Decomposition of Chlorosilanes

| Reaction | Activation Barrier (kcal/mol) | Computational Method | Reference |

| SiH₂Cl₂ → SiCl₂ + H₂ | 77.2 | CCSD(T) | acs.org |

| SiH₂Cl₂ → SiHCl + HCl | 74.8 | CCSD(T) | acs.org |

| SiHCl₃ → SiCl₂ + HCl | 72.7 | CCSD(T) | acs.org |

| CH₃SiCl₃ → SiCl₃ + CH₃ | Not specified | MP4/6-31G(d,p) | iastate.edu |

| Note: This table shows calculated data for dichlorosilane, trichlorosilane, and methyltrichlorosilane (B1216827) to exemplify the results from transition state characterization. Data for this compound is not available in the cited literature. |

Molecular Dynamics and Simulation Methodologies

While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time evolution of a chemical system. youtube.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes, conformational changes, and interfacial phenomena. youtube.com

Simulation of Reaction Mechanisms at the Molecular Level

MD simulations can be used to observe the actual progression of a reaction over time. nih.gov Ab initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms at each time step. This allows for the simulation of bond breaking and formation without a predefined reactive force field. princeton.edu AIMD could be used to study the initial steps of this compound hydrolysis in a condensed phase, showing the explicit role of solvent molecules in stabilizing intermediates and transition states. For more complex or longer-timescale reactions, reactive force fields (e.g., ReaxFF) can be employed, where the parameters are trained against quantum chemistry data to describe chemical reactions.

Computational Modeling of Surface Adsorption and Interfacial Interactions

The interaction of this compound with surfaces is critical for applications like surface modification and film deposition. MD simulations are a key tool for modeling these interactions. iastate.edu For example, to understand how this compound modifies a silica (B1680970) or silicon surface, a simulation cell would be constructed containing a slab of the substrate material and molecules of this compound. nih.govacs.org

First-principles calculations are first used to determine the most stable adsorption sites and energies for the molecule and its fragments on the surface. nih.gov Studies on other chlorosilanes on a Si(100) surface show that dissociative chemisorption is common, where a Si-Cl or Si-H bond breaks upon adsorption. nih.gov MD simulations can then model the dynamics of a large number of molecules interacting with the surface, revealing information about the structure of the resulting self-assembled monolayer, the orientation of the adsorbed molecules, and the influence of surface coverage on the reaction mechanism. nih.gov

Table 3: Illustrative Adsorption Energies of Chlorosilanes on a Si(100) Surface

| Adsorbed Molecule | Most Stable Adsorption Products | Adsorption Energy (eV) | Reference |

| SiCl₄ | SiCl₃* + Cl | -2.18 | nih.gov |

| SiH₂Cl₂ | SiH₂Cl + Cl | -2.03 | nih.gov |

| SiHCl₃ | SiCl₃ + H | -2.06 | nih.gov |

| HCl | H + Cl | -2.85 | nih.gov |

| Note: This table presents DFT-calculated adsorption energies for various chlorosilanes on a silicon surface. nih.gov The asterisk () denotes a surface-adsorbed species. Data for this compound is not available in the cited literature. |

Predictive Modeling for Synthesis and Reactivity Design

In recent years, machine learning (ML) and data-driven approaches have emerged as powerful tools in chemistry for predicting reaction outcomes, optimizing synthesis conditions, and designing new molecules with desired properties. nih.govnih.gov These models are trained on large datasets of known chemical reactions and molecular properties.

For a compound like this compound, predictive models could be applied in several ways:

Reaction Yield Prediction: By training a model on a dataset of similar silane (B1218182) reactions with varying catalysts, solvents, and temperatures, it is possible to predict the yield for a new reaction involving this compound. arocjournal.comresearchgate.net

Retrosynthesis: Template-based or deep learning models can suggest potential precursors for synthesizing this compound by learning the patterns of chemical transformations from vast reaction databases. nih.gov

Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors (calculated using DFT, such as HOMO/LUMO energies or charge distributions) with observed reactivity. Such a model could predict the relative reactivity of this compound in a series of related compounds without the need for extensive experimental work or computationally expensive simulations for every new molecule.

The development of these predictive tools relies heavily on the availability of high-quality experimental and computational data. As more data on chlorosilane chemistry becomes available, the accuracy and applicability of these models will continue to improve, accelerating the design of new synthetic routes and materials. rsc.org

Elucidating Structure-Reactivity Relationships

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a fundamental concept in chemistry. Computational chemistry provides a suite of tools to probe this relationship for this compound, offering a molecular-level understanding of its behavior in chemical reactions. By employing quantum chemical calculations, researchers can model the electronic structure, molecular geometry, and vibrational frequencies of this compound and its reaction intermediates.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in analyzing reaction mechanisms. rsc.orgnih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in the reaction of dichloro(ethyl)silane (B8733021) with dimethyl sulfoxide (B87167) (DMSO), computational methods can help to elucidate the plausible reaction mechanism, which is thought to proceed through ethyl(hydro)- and chloro(ethyl)silanone intermediates. researchgate.net The energies of these intermediates and the transition states connecting them can be calculated to determine the most likely reaction pathway.

The electronic properties of this compound, which govern its reactivity, can also be quantified using computational methods. Conceptual DFT provides a framework for calculating reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. nih.govscielo.org.mx These descriptors help to predict how and where a molecule will react. For example, the local reactivity, as described by the Fukui function, can indicate the sites on the this compound molecule that are most susceptible to nucleophilic or electrophilic attack.

Furthermore, computational studies can investigate the impact of the solvent on the reactivity of this compound. The surrounding solvent can influence reaction rates and even alter reaction pathways. Computational models can simulate the solvent environment and calculate its effect on the energies of reactants, intermediates, and transition states.

| Computational Method | Parameter Calculated | Significance for this compound Reactivity |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the 3D structure, including bond lengths and angles, which influences steric and electronic effects. |

| Vibrational Frequencies | Confirms that the calculated structure is a true energy minimum and can be used to calculate thermodynamic properties. | |

| Reaction Pathway Analysis | Identifies transition states and intermediates, revealing the step-by-step mechanism of reactions like hydrolysis or substitution. | |

| Activation Energies | Quantifies the energy barriers for different reaction steps, allowing for the prediction of reaction kinetics. | |

| Conceptual DFT | Global Reactivity Descriptors (Hardness, Electronegativity) | Predicts the overall reactivity of the molecule. |

| Local Reactivity Descriptors (Fukui Function) | Identifies the most reactive sites on the molecule for nucleophilic or electrophilic attack. | |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Characterizes the nature of chemical bonds (e.g., covalent vs. ionic character of the Si-Cl bond). |

Computational Approaches for Catalyst Discovery and Optimization

The discovery and optimization of catalysts are crucial for developing efficient and selective chemical transformations. Computational methods have become an integral part of this process, enabling the rational design of catalysts and reducing the need for extensive trial-and-error experimentation. rsc.org For reactions involving this compound, such as hydrosilylation or polymerization, computational approaches can be employed to identify and refine suitable catalysts.

One of the primary applications of computational chemistry in catalysis is the screening of potential catalyst candidates. By building a virtual library of catalysts, researchers can computationally evaluate their performance for a specific reaction involving this compound. This screening can be based on calculating the activation energies of the catalytic cycle. A lower activation energy generally indicates a more efficient catalyst. This approach allows for the rapid identification of promising catalyst structures from a large pool of possibilities, which can then be prioritized for experimental synthesis and testing.

Once a promising catalyst class is identified, computational methods can be used for its optimization. This involves systematically modifying the catalyst's structure, for example, by changing the ligands attached to a metal center, and calculating the effect of these modifications on the catalytic activity and selectivity. This in-silico optimization can fine-tune the electronic and steric properties of the catalyst to enhance its performance in reactions with this compound.

Understanding the detailed mechanism of a catalyzed reaction is another area where computational studies provide significant value. By modeling the entire catalytic cycle, researchers can identify the rate-determining step and uncover the factors that control the selectivity of the reaction. This mechanistic insight is invaluable for rationally improving the catalyst's design.

The table below outlines the computational approaches that can be applied to the discovery and optimization of catalysts for reactions involving this compound.

| Computational Approach | Objective | Methodology | Expected Outcome for this compound Reactions |

| High-Throughput Virtual Screening | Catalyst Discovery | Automated calculation of key performance indicators (e.g., activation energy) for a large library of potential catalysts. | Identification of novel and effective catalyst scaffolds for reactions such as hydrosilylation or dehydrochlorinative coupling of this compound. |

| Ligand-Based Catalyst Design | Catalyst Optimization | Systematic in-silico modification of ligand structures and evaluation of their impact on catalyst performance. | Design of catalysts with improved activity, selectivity, and stability for specific transformations of this compound. |

| Mechanistic Studies | Understanding Catalyst Function | Detailed mapping of the potential energy surface of the entire catalytic cycle using methods like DFT. | A comprehensive understanding of the reaction mechanism, enabling rational catalyst improvement and troubleshooting. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Development of statistical models that correlate catalyst structure with its experimentally or computationally determined activity. | Predictive tools to estimate the performance of new, untested catalysts for this compound reactions, accelerating the discovery process. |

Advanced Analytical Methodologies for Dichloroethylsilane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of organosilicon compounds, providing fundamental insights into their molecular architecture and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of dichloroethylsilane and related compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR: Proton NMR spectra provide information on the hydrogen atoms in the molecule. For instance, in a related compound, dichloromethylsilane, the proton attached to the silicon atom (Si-H) shows a chemical shift (δ) of 5.586 ppm, while the methyl protons (CH₃) appear at 0.879 ppm. chemicalbook.com In more complex silane (B1218182) derivatives, the coupling between adjacent protons can provide further structural information. For example, in a substituted dichlorosilane (B8785471), the vinyl group protons (Si-CH=CH₂) can appear as multiplets in the range of 5.98 to 6.14 ppm. rsc.org

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms. In organosilanes, carbon atoms bonded to silicon are shielded and appear at a characteristic chemical shift. For example, in a dichlorosilane derivative containing a trimethylsilyl (B98337) (Si-(CH₃)₃) group, the carbon signal appears at 5.09 ppm. rsc.org Carbons in an ethyl group attached to silicon would show distinct signals for the CH₂ and CH₃ groups.

²⁹Si NMR: Silicon-29 NMR is particularly valuable as it directly probes the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. For chlorosilanes, the ²⁹Si NMR chemical shifts are typically found in a specific range. researchgate.net For a dichlorosilane derivative, a ²⁹Si NMR signal was reported at -14.82 ppm (relative to an external standard of SiMe₄). rsc.org This technique is crucial for identifying the bonding modes and purity of siloxane coatings and nanoparticles. researchgate.net

Below is a table summarizing typical NMR chemical shifts for functional groups found in derivatives of this compound.

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Si-CH ₂-CH₃ | ~0.9 - 1.2 |

| ¹H | Si-CH₂-CH ₃ | ~1.0 - 1.5 |

| ¹³C | Si-C H₂-CH₃ | ~5 - 15 |

| ¹³C | Si-CH₂-C H₃ | ~5 - 10 |

| ²⁹Si | R-Si Cl₂-R' | ~(-10) - (-20) |

Note: The exact chemical shifts can vary depending on the solvent and the specific molecular structure.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. psu.edu These methods are highly sensitive to the types of chemical bonds present and are used to identify functional groups and characterize materials.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. In chlorosilanes, key vibrational bands include Si-Cl, Si-H, and C-H stretching and bending modes. For dichlorodimethylsilane (B41323), characteristic IR bands are observed for Si-O-Si stretching (a doublet at 1080/1023 cm⁻¹) and Si-CH₃ bending (1263 cm⁻¹). researchgate.net Analysis of exhaust gases from processes using dichlorosilane has shown that the decrease in Si–O–Si signals in IR spectra correlates with reduced sample reactivity. osti.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. youtube.com It involves irradiating a sample with a laser and analyzing the inelastically scattered light. youtube.com The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules in the sample. youtube.com This technique is particularly useful for identifying different crystalline phases (polymorphs) and for studying the structure of materials like polymers. spectroscopyonline.comyoutube.com For organosilicon compounds, Raman spectroscopy can effectively probe the Si-Si and Si-C skeletal vibrations, which are often weak in IR spectra. It is a powerful tool for analyzing the structural species in materials and can be used on solids, liquids, and gases. youtube.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed for molecular weight determination, elemental composition analysis, and structural elucidation.

In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak corresponding to its molecular weight (129.061 g/mol ), along with a characteristic fragmentation pattern resulting from the loss of ethyl groups, chlorine atoms, and hydrogen. nist.gov The mass spectrum for ethyldichlorosilane shows a complex pattern of peaks that can be used for its identification. nist.gov Similarly, the mass spectrum of dichlorodimethylsilane is available for reference. nist.gov

High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, allows for exact mass determinations, which can be used to identify various polysiloxane species in the exhaust from processes utilizing dichlorosilane. osti.gov This technique has been instrumental in identifying flammable deposits and understanding the reaction pathways leading to siloxane formation. osti.gov The combination of MS with chromatographic techniques, such as GC-MS, is particularly effective for analyzing complex mixtures of silanes. psu.edu

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and quantifying individual components, such as this compound, from reaction mixtures or commercial products.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like chlorosilanes. nist.gov In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

The analysis of reactive compounds like chlorosilanes requires special considerations. A variety of capillary columns can be used, with non-polar or semi-polar phases such as "1" (100% dimethylpolysiloxane) or "5" (5% phenyl/95% dimethylpolysiloxane) being suitable for separating a wide spectrum of silanes. researchgate.net For the analysis of chlorosilanes and silane, a Restek RTX-200 column with a trifluoropropylmethyl polysiloxane phase has been used successfully. researchgate.net It is also crucial to ensure that washing solutions are dry to prevent the formation of decomposition products that could clog the syringe. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their definitive identification. GC-MS has been used for the determination of low-mass impurities in silane, such as chlorosilanes and siloxanes. psu.edu This technique is also used to analyze ethanolic extracts where dichlorosilane derivatives have been identified. ekb.eg A patent describes a dichlorosilane gas analyzer using gas chromatography to reliably analyze by-products such as HCl, SiH₃Cl, SiHCl₃, and SiCl₄. google.com

The table below provides an overview of GC conditions used for the analysis of related chlorosilanes.

| Compound | Column Type | Stationary Phase | Temperature (°C) |

| Dichloromethylsilane | Packed | Polymethylsiloxane | 50 |

| Dichloromethylsilane | Packed | SE-30 | 40 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, understanding its thermal stability and decomposition pathways is critical for its safe handling and application in high-temperature processes like chemical vapor deposition (CVD).

The thermal decomposition of dichlorosilane (SiH₂Cl₂) has been studied extensively. The two lowest energy decomposition pathways are the elimination of H₂ to form dichlorosilylene (B1217353) (SiCl₂) and the elimination of HCl to form chlorosilylene (SiHCl). buffalo.edu

SiH₂Cl₂ → SiCl₂ + H₂ SiH₂Cl₂ → SiHCl + HCl

Ab initio calculations suggest that the activation energy for dichlorosilane decomposition is high, around 75 kcal/mol. buffalo.edu Theoretical studies have calculated the barrier heights for these reactions, with the formation of SiCl₂ and H₂ having a barrier of 77.2 kcal/mol, and the formation of SiHCl and HCl having a slightly lower barrier of 74.8 kcal/mol. researchgate.net Experimental studies using pulsed laser powered homogeneous pyrolysis at temperatures between 1350 to 1700 K are consistent with these high activation energies. buffalo.edu

Kinetic studies on the thermal decomposition of dichlorosilane in quartz reactors between 300-900K have identified hydrogen, trichlorosilane (B8805176), and tetrachlorosilane (B154696) as the main reaction products. osti.gov The effective activation energy was determined to be 180 ± 12 kJ/mol (approximately 43 kcal/mol). osti.gov The thermal decomposition of related chloroorganosilanes, such as methyldichlorosilane (B44661) (SiHCH₃Cl₂), primarily proceeds through the elimination of HCl to form SiCH₃Cl or the elimination of CH₄ to form SiCl₂. nih.gov These studies highlight that SiCl₂ is a significant intermediate in the chemical vapor deposition of silicon carbide from chloroorganosilanes. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials derived from this compound, such as poly(ethylsilsesquioxane). By monitoring the change in mass of a sample as a function of temperature, TGA provides data on decomposition temperatures and the composition of the resulting materials.

Polysiloxanes, the broader class of polymers to which poly(ethylsilsesquioxane) belongs, are known for their enhanced thermal stability compared to their organic counterparts. This is attributed to the higher bond energy of the Si-O backbone. gelest.com The onset of irreversible thermal degradation for polymers like polydimethylsiloxane (B3030410) can be as high as 300-400°C. gelest.com

In studies of related polysiloxane nanocomposites, TGA has been used to evaluate the effect of additives on thermal stability. For instance, the introduction of hyperbranched polysiloxane nanoparticles into a polyurethane matrix significantly increased the integral procedural decomposition temperature from 348°C to 859°C, demonstrating a substantial enhancement in thermal stability. mdpi.com Similarly, the thermal behavior of poly(ε-caprolactone) (PCL) was altered by the addition of polyhedral oligomeric silsesquioxane (POSS) particles, with TGA results indicating changes in the initial weight loss temperatures. mdpi.com

The table below summarizes representative TGA data for polysiloxane-based materials, illustrating the influence of composition on thermal stability.

| Material | T0.5% (°C) | T1% (°C) | T3% (°C) | T50% (°C) | Reference |

| PCL/HO-POSS | Lower than neat PCL | Lower than neat PCL | Lower than neat PCL | 421-424 | mdpi.com |

| Polyurethane Hybrid | - | - | - | 859 | mdpi.com |

| Neat Polyurethane | - | - | - | 348 | mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics of Derived Materials

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the phase transitions and reaction energetics of materials derived from this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing events such as glass transitions, melting, crystallization, and curing reactions.

For polysiloxane-based materials, DSC can elucidate the effects of additives and crosslinking on their thermal behavior. In a study of silane-grafted and water-crosslinked LDPE/LLDPE blends, DSC data indicated that cocrosslinking occurred at temperatures below the melting points of the individual polymers. zendy.io The water crosslinking of LLDPE-rich blends led to the formation of a new phase with a distinct melting endotherm. zendy.io

The kinetics of polymerization reactions involving silanes can also be studied using nonisothermal DSC methods. For example, the cationic thermopolymerization of epoxy resin in the presence of a silane coupling agent was investigated, revealing two exothermic peaks corresponding to activated chain end (ACE) and activated monomer (AM) chain propagation processes. mdpi.com The apparent activation energies for these processes were found to vary with the silane content. mdpi.com

DSC is also instrumental in studying the phase behavior of polymer blends containing silsesquioxanes. In blends of polylactide (PLA), poly(methyl methacrylate) (PMMA), and polysilsesquioxane, DSC thermograms showed glass transitions, cold crystallization exotherms, and melting endotherms, providing insights into the miscibility and crystallization behavior of the components. mdpi.com

The following table presents exemplary DSC data for silane-containing polymer systems, highlighting the types of thermal events that can be characterized.

| Material System | Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |

| PLA/PMMA/LPSQ Blend | Tg (PLA) | 59-60 | - | mdpi.com |

| PLA/PMMA/LPSQ Blend | Tcc (PLA) | ~131 | - | mdpi.com |

| PLA/PMMA/LPSQ Blend | Tm (PLA) | ~166 | ~29 | mdpi.com |

| Lithiated Anode with BL Electrolyte | To (exotherm) | 122.22 | 240.48 | mdpi.com |

| Lithiated Anode with TCN Additive | To (exotherm) | 127.07 | 151.71 | mdpi.com |

Surface Science Characterization Methods for Modified Substrates

The modification of substrate surfaces with this compound and its derivatives imparts new properties that are critical for a wide range of applications. A variety of surface-sensitive analytical techniques are employed to characterize these modified surfaces, providing information on their elemental composition, chemical states, wettability, and morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable technique for determining the elemental composition and chemical states of the top few nanometers of a material's surface. psu.eduresearchgate.net When a surface is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. psu.eduyoutube.comyoutube.com The binding energy of these electrons can then be calculated, which is characteristic of the element and its chemical environment. youtube.comyoutube.com

For substrates modified with this compound, XPS can confirm the successful grafting of the silane layer and provide quantitative information about the surface elements. For instance, in the analysis of silane films on dental ceramics, XPS was used to determine the thickness of the silane layer and to identify the chemical groups present, such as C-Si and C-O. researchgate.net The relative concentrations of elements like carbon, oxygen, and silicon on the surface can be quantified, offering insights into the quality and uniformity of the silane coating. tuni.fi

High-resolution XPS spectra of specific elements, such as Si 2p, C 1s, and O 1s, provide detailed information about the chemical bonding states. This is crucial for understanding how the silane molecules are attached to the substrate and how they are organized within the film. researchgate.net For example, XPS analysis of aminosilane-treated glass surfaces revealed the preferential orientation of protonated amino groups towards the glass surface. psu.edu

The table below provides a representative example of how XPS data can be used to characterize the elemental composition of a silanized surface.

| Element | Untreated Surface (at. %) | Silanized Surface (at. %) | Reference |

| C | Varies | Increased | researchgate.net |

| O | Varies | Varies | tuni.fi |

| Si | Varies | Increased | tuni.fi |

| N (for aminosilanes) | Not present | 1.3 - 5.5 | psu.edu |

Contact Angle Measurements for Surface Wettability and Hydrophobicity

Contact angle measurements are a straightforward yet powerful method for characterizing the wettability of a surface. rsc.org This technique involves placing a liquid droplet, typically water, on the surface and measuring the angle formed between the solid-liquid interface and the liquid-vapor interface. researchgate.net A high contact angle indicates a hydrophobic (water-repelling) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface. researchgate.net

The modification of surfaces with this compound and other organosilanes can significantly alter their wettability. gelest.com The ethyl groups in this compound are nonpolar, and their presence on a surface after silanization leads to an increase in hydrophobicity. gelest.com This effect is due to the shielding of polar surface groups, such as hydroxyl groups, and the creation of a low-energy, nonpolar interface. gelest.com

The degree of hydrophobicity achieved depends on several factors, including the density of the silane coating, the orientation of the alkyl groups, and the presence of any unreacted polar groups. gelest.com Studies have shown that surfaces treated with silanes can exhibit water contact angles well above 90°, indicating a successful transition to a hydrophobic state. nih.govnih.gov For example, silanization of sandstone and limestone surfaces resulted in contact angles significantly greater than 90°. nih.govnih.gov

The following table shows typical contact angle data for surfaces before and after modification with hydrophobic silanes.

| Substrate | Treatment | Water Contact Angle (°) | Reference |

| Glass | Untreated | < 30 | researchgate.net |

| Glass | Silanized | 60 - 72 | researchgate.net |

| Sandstone | Untreated | Water-wet | nih.govnih.gov |

| Sandstone | Silanized | > 90 | nih.govnih.gov |

| Limestone | Untreated | Water-wet | nih.govnih.gov |

| Limestone | Silanized | > 90 | nih.govnih.gov |

Microscopy Techniques (e.g., Optical and Fluorescence Microscopy) for Surface Morphology